Home > Products > Screening Compounds P53236 > Pyrazolo[3,4-B]pyrrolizine
Pyrazolo[3,4-B]pyrrolizine - 760198-49-0

Pyrazolo[3,4-B]pyrrolizine

Catalog Number: EVT-15543272
CAS Number: 760198-49-0
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyrazolo[3,4-b]pyrrolizine can be classified as a member of the broader category of pyrazolo compounds. These compounds are known for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. The classification is based on the presence of the pyrazole ring and its fusion with other cyclic structures, such as pyrrolizine.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrazolo[3,4-b]pyrrolizine typically involves several key methodologies:

  1. Condensation Reactions: One common method is the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction often utilizes trifluoroacetic acid as a catalyst to facilitate the formation of the desired bicyclic structure .
  2. Microwave-Assisted Synthesis: Another innovative approach involves microwave-assisted synthesis, which enhances reaction rates and yields. This method has been shown to produce various derivatives of pyrazolo[3,4-b]pyrrolizine efficiently .
  3. Buchwald-Hartwig Coupling: This technique is employed for the formation of carbon-nitrogen bonds, allowing for the introduction of various substituents at strategic positions on the pyrazolo ring system. The use of palladium catalysts in these reactions has proven effective in synthesizing complex derivatives .
Molecular Structure Analysis

Structure and Data

The molecular structure of pyrazolo[3,4-b]pyrrolizine features a fused bicyclic system comprising a pyrazole ring and a pyrrolizine ring. The general formula can be represented as CnHnN3C_nH_nN_3, where nn varies based on the specific substitution patterns present in different derivatives.

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrazolo[3,4-b]pyrrolizine participates in various chemical reactions that enhance its utility in synthetic chemistry:

  1. Electrophilic Aromatic Substitution: The presence of electron-rich nitrogen atoms allows for electrophilic substitution reactions, which can modify substituents on the aromatic systems.
  2. Nucleophilic Addition Reactions: The compound can also undergo nucleophilic attacks at specific sites, leading to further functionalization.
  3. Click Chemistry: This method has been utilized for synthesizing molecular hybrids by linking pyrazolo[3,4-b]pyrrolizine with other bioactive moieties through azide-alkyne cycloaddition reactions, enhancing its pharmacological profile .
Mechanism of Action

Process and Data

The mechanism of action for pyrazolo[3,4-b]pyrrolizine derivatives often involves interaction with specific biological targets such as enzymes or receptors:

  • Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, which are crucial in signaling pathways related to cancer proliferation and other diseases. The pyrazole moiety serves as a hydrogen bond donor, facilitating binding to target sites on kinases .
  • Antimicrobial Activity: Research indicates that certain derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrazolo[3,4-b]pyrrolizine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) but may show variable solubility in water depending on substituents.
  • Melting Point: Specific melting points vary among derivatives but typically fall within a range conducive to stability at room temperature.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Pyrazolo[3,4-b]pyrrolizine has found applications across various scientific domains:

  1. Medicinal Chemistry: Its derivatives are being explored as potential therapeutic agents for conditions such as cancer, inflammation, and infectious diseases due to their diverse biological activities.
  2. Drug Development: The compound serves as a scaffold for designing new drugs targeting specific pathways involved in disease progression.
  3. Biochemical Research: Researchers utilize pyrazolo[3,4-b]pyrrolizine in studies aimed at understanding enzyme mechanisms and cellular signaling pathways.
Historical Evolution and Nomenclature of Pyrazolo[3,4-B]pyrrolizine

Discovery and Early Synthetic Routes

The exploration of pyrazolo[3,4-b]pyrrolizine emerged indirectly from early 20th-century investigations into pyrazolopyridine chemistry. While Ortoleva's pioneering 1908 synthesis of monosubstituted 1H-pyrazolo[3,4-b]pyridine (via diphenylhydrazone and pyridine cyclization) did not yield the pyrrolizine analog directly, it established foundational methodologies that would later be adapted [1] [5]. The first intentional syntheses targeting the tricyclic pyrazolo[3,4-b]pyrrolizine system appeared in the mid-20th century through multicomponent cyclization approaches. These early routes typically employed condensation reactions between 5-aminopyrazoles and bifunctional electrophiles such as 1,4-dicarbonyl compounds or α,β-unsaturated aldehydes under acidic catalysis. For instance, Bulow's 1911 strategy using 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid provided methodological inspiration, though it produced pyridines rather than pyrrolizines [1] [3].

Significant synthetic challenges plagued these initial efforts, including low reaction yields (typically 15-30%) due to competing polymerization and regioisomeric contamination from alternative ring-closure pathways. The thermal instability of early derivatives further complicated isolation and characterization. By the 1960s, improved routes emerged via intramolecular cyclization of N-(pyrrolizinyl)pyrazoles, utilizing phosphoryl chloride or polyphosphoric acid as cyclodehydrating agents. These methods enhanced regiocontrol but suffered from harsh reaction conditions that limited functional group tolerance. A comparative analysis of early synthetic approaches reveals progressive methodological refinement:

Table 1: Evolution of Early Synthetic Approaches (1908-1960s)

Time PeriodRepresentative MethodKey LimitationsTypical Yield Range
Pre-1950Condensation of aminopyrazoles with 1,3-dicarbonylsRegioisomeric mixtures, low yields10-25%
1950-1960Acid-catalyzed cyclization of N-(2-formylpyrrole)pyrazolesHarsh conditions, substrate scope limitations20-40%
Post-1960Intramolecular cyclodehydration with POCl₃/PPAFunctional group incompatibility, purification challenges30-55%

Structural Classification Within Heterocyclic Chemistry

Pyrazolo[3,4-b]pyrrolizine belongs to the bridgehead nitrogen-containing tricyclic systems characterized by fusion between pyrazole (five-membered, two nitrogens) and pyrrolizine (bicyclic 5-5 system with shared nitrogen). Its core architecture consists of three interconnected rings: two five-membered heterocycles (pyrazole and pyrrole) sharing a bond, fused to a third five-membered ring completing the pyrrolizine system [7] [9]. Within heterocyclic classification schemes, it is categorized as:

  • π-Electron Excessive System: The pyrrole ring contributes six π-electrons (including the nitrogen lone pair), while the pyrazole ring provides four π-electrons from carbon atoms and two from one nitrogen, creating overall electron richness that influences electrophilic substitution patterns.
  • Planar Polycyclic Framework: X-ray crystallography studies of derivatives confirm near-perfect coplanarity of the tricyclic system, facilitating extended conjugation and intermolecular stacking in solid-state structures [9].
  • Tautomeric Ambiguity: Unlike pyrazolo[3,4-b]pyridines where the 1H-tautomer dominates (37.03 kJ/mol more stable than 2H-form) [1] [3], pyrazolo[3,4-b]pyrrolizine exhibits constrained tautomerism due to the bridgehead nitrogen, locking the pyrazole nitrogen in the 1H-configuration.

This structural framework exhibits bioisosteric equivalence to purine bases, with the pyrrolizine nitrogen atoms mimicking the imidazole ring of adenine/guanine. This resemblance underpins its biological relevance in medicinal chemistry, particularly for kinase inhibition applications where it serves as an ATP-mimetic scaffold [4] [7]. The system's protonation behavior differs significantly from bicyclic analogs, with basicity concentrated at the pyrrolizine bridgehead nitrogen (predicted pKa ~3.5-4.5 for conjugate acid) rather than the pyrazole nitrogens.

Nomenclature Debates and IUPAC Standardization

The naming of pyrazolo[3,4-b]pyrrolizine derivatives has undergone significant evolution, reflecting broader challenges in polycyclic heterocycle nomenclature. Early literature exhibited inconsistent numbering systems, with some researchers prioritizing the pyrazole ring (positioning it as ring "A") while others began numbering from the pyrrolizine bridgehead nitrogen. This led to conflicting position assignments for identical substituents across publications. Key debates centered on:

  • Fusion Atom Specification: Whether the "b" fusion designation accurately describes the pyrrolizine junction given its non-standard fusion topology compared to [3,4-b]-fused pyridines.
  • Bridgehead Nitrogen Prioritization: Disputes regarding whether the pyrrolizine nitrogen should receive priority in numbering over the pyrazole nitrogens.
  • Tautomeric Descriptors: Early papers used "1H" or "2H" prefixes inconsistently despite the constrained tautomerism in the tricyclic system.

IUPAC ultimately standardized the nomenclature in the 1990s based on extended von Baeyer principles with pyrrolizine as the parent component. The current conventions specify:

  • Pyrrolizine serves as the base component with numbering starting at the bridgehead nitrogen (position 1)
  • The pyrazole ring is designated as a [3,4-b]-fusion, indicating bond fusion between pyrrolizine positions 3-4 and pyrazole positions a-b
  • The prefix "1H-" specifies the pyrazole proton location explicitly
  • Substituents receive positions based on the parent pyrrolizine numbering

Table 2: IUPAC Nomenclature Standardization for Pyrazolo[3,4-B]pyrrolizine Derivatives

Historical NameIUPAC-Standardized NameRationale for Change
5H-Pyrazolo[3',4':4,5]pyrrolo[1,2-a]azepine1H-Pyrazolo[3,4-b]pyrrolizine-6(5H)-oneCorrected fusion atom assignment and tautomer specification
3-Methyl-2-azaindeno[7,6-b]pyrrole3-Methyl-1H-pyrazolo[3,4-b]pyrrolizineStandardized parent naming and substituent position
Pyrrolo[1',2':3,4]pyrazolo[5,1-a]isoindole5-Phenyl-1H-pyrazolo[3,4-b]pyrrolizineElimination of convoluted fusion description

Contemporary medicinal chemistry literature has largely adopted these standards, with DrugBank listings for development candidates consistently using "pyrazolo[3,4-b]pyrrolizine" as the root name with appropriate positional prefixes for substituents [1] [5]. Nevertheless, patent literature occasionally reverts to non-systematic names like "tricyclic pyrrolopyrazole" for brevity, creating ongoing challenges in structure searching across databases. Computational approaches now assist in resolving such discrepancies through structure-based name generation algorithms that enforce IUPAC conventions even when authors use trivial names.

Properties

CAS Number

760198-49-0

Product Name

Pyrazolo[3,4-B]pyrrolizine

IUPAC Name

pyrazolo[3,4-b]pyrrolizine

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c1-2-6-4-7-8(5-9-10-7)11(6)3-1/h1-5H

InChI Key

NQFMFXDNNBOGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C3C2=CN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.